molecular formula C19H16F3NO B1614043 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone CAS No. 898763-59-2

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B1614043
CAS No.: 898763-59-2
M. Wt: 331.3 g/mol
InChI Key: RDSOPGTUACWHRC-UHFFFAOYSA-N
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Description

The compound “(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone” is a benzophenone derivative featuring a 2,5-dihydro-1H-pyrrole (pyrrolinyl) moiety attached via a methylene bridge to the ortho position of one phenyl ring and a para-trifluoromethyl group on the second phenyl ring. Such compounds are often explored in medicinal chemistry for their pharmacokinetic modulation capabilities, particularly due to the trifluoromethyl group’s metabolic stability and lipophilicity-enhancing effects .

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)16-9-7-14(8-10-16)18(24)17-6-2-1-5-15(17)13-23-11-3-4-12-23/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSOPGTUACWHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643945
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-59-2
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Biological Activity

Overview

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by the presence of a pyrrole moiety and a trifluoromethyl phenyl group. Its structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H16F3N O
  • Molecular Weight : 331.33 g/mol
  • CAS Number : 898764-49-3

Research indicates that compounds with similar structures often exhibit selective inhibitory activity against various enzymes and proteins. Specifically, the target of action for this compound may include:

  • Cyclooxygenase Inhibition : Similar analogs have shown to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins.

Biochemical Pathways

The compound's interaction with biochemical pathways can influence the function of key enzymes involved in inflammation and pain signaling. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole-containing compounds. For instance:

  • Case Study 1 : A derivative of a similar structure demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Case Study 2 : Related compounds exhibited effective antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL .

Comparative Analysis with Analog Compounds

Compound NameBiological ActivityIC50 ValueReference
Compound AAnticancer1.61 µg/mL
Compound BAntimicrobial93.7 μg/mL
Compound CAnti-inflammatory<10 µg/mL

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several methanone derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on available

Compound CAS Number Molecular Formula Key Substituents Potential Applications
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone (Target) Not provided C₁₉H₁₆F₃NO Pyrrolinyl-methyl (ortho), CF₃ (para) Drug discovery, agrochemicals
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone 898763-41-2 C₁₈H₁₅ClFNO Chloro (para), fluoro (meta), pyrrolinyl-methyl (meta) Unknown; likely intermediate for synthesis
2-Chloro-1-(2,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone 790681-71-9 C₁₅H₁₂ClF₃NO CF₃ (para), chloro-ethanone, dimethyl-pyrrole Agrochemical or pharmaceutical intermediates
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone Not provided C₁₂H₁₀BrF₂N₂O Bromo-pyrazole, difluorophenyl Crystallography studies, ligand design

Key Observations :

Electron-Withdrawing Groups (EWGs) : The target compound’s para-CF₃ group is a strong EWG, enhancing metabolic stability and membrane permeability compared to halogenated analogues (e.g., chloro/fluoro in CAS 898763-41-2).

Pyrrolinyl vs. Pyrazole : The pyrrolinyl group in the target compound offers conformational flexibility, whereas pyrazole-containing analogues (e.g., ) provide rigid, planar structures suitable for π-stacking interactions.

Synthetic Accessibility : Compounds like CAS 790681-71-9 and the triazole derivatives in share modular synthesis routes involving halogenated ketones and heterocyclic amines, suggesting the target compound could be synthesized via analogous pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

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